N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features an indole, pyridine, and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazole moiety can be synthesized through the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the indole and pyrazole intermediates with the pyridine carboxamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and the pyrazole formation, as well as the use of automated systems for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The pyrazole ring can interact with metal ions and other biomolecules, influencing their function . The compound’s overall effect is a result of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl methanesulfonamide
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of indole, pyridine, and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-27-19-6-2-5-18-15(19)7-10-25(18)11-9-22-20(26)17-12-16(23-24-17)14-4-3-8-21-13-14/h2-8,10,12-13H,9,11H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
ORJUDKXRPCKLOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
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